Pentanedioic acid, 2-mercapto-
Description
Nomenclature and Structural Variants in Academic Literature
Pentanedioic acid, 2-mercapto- is known by several names in scientific literature, which can sometimes lead to confusion. Its systematic IUPAC name is 2-sulfanylpentanedioic acid. nih.gov It is also commonly referred to as 2-mercaptoglutaric acid or 2-thioglutaric acid. nih.govlookchem.com The presence of a stereocenter at the second carbon atom means that this compound can exist as different stereoisomers.
Table 1: Synonyms for Pentanedioic acid, 2-mercapto-
| Name | Type |
|---|---|
| Pentanedioic acid, 2-mercapto- | Primary Name |
| 2-sulfanylpentanedioic acid | IUPAC Name nih.gov |
| 2-Mercapto-pentanedioic acid | Synonym nih.gov |
| 2-Mercaptoglutaric acid | Common Name |
| 2-Thioglutaric acid | Common Name nih.gov |
| CHEMBL304885 | ChEMBL ID nih.gov |
| 36303-63-6 | CAS Number nih.gov |
Beyond the primary compound, a number of structural variants have been synthesized and studied. These variants often involve modifications to the carbon backbone or the functional groups. For example, labionin and avionin are non-proteinogenic amino acids that contain a 2,4-diamino-2-(mercaptomethyl)pentanedioic acid core structure. rsc.org Other related compounds that have appeared in chemical literature include 2-(3-mercaptopropyl)pentanedioic acid and 2-(5-mercapto-pentyl)-pentanedioic acid. bldpharm.comnih.gov These variations highlight the modularity of the pentanedioic acid scaffold in chemical synthesis.
Historical Context and Early Academic Investigations
More specific investigations involving 2-thioglutaric acid have been documented in later years. A 1999 publication describes the synthesis of R,S-2-thioglutaric acid from glutaric acid, referencing an even earlier procedure. nih.gov This indicates that methods for producing this compound have been known for some time and have been utilized in mechanistic studies of enzymes, such as adenosylcobalamin-dependent glutamate (B1630785) mutase. nih.govumich.edu These studies aimed to understand how enzymes catalyze the homolysis of the cobalt-carbon bond, a fundamental process in certain biochemical reactions. umich.edu
Significance of the Thiol and Dicarboxylic Acid Functionalities in Chemical Research
The chemical reactivity and utility of Pentanedioic acid, 2-mercapto- are largely dictated by its two key functional groups: the thiol (-SH) group and the dicarboxylic acid groups (-COOH).
The thiol group , also known as a sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. wikipedia.org Thiols are characterized by their high reactivity as nucleophiles, which allows them to participate in a wide array of chemical reactions, including nucleophilic substitution and addition. creative-proteomics.comebsco.com This reactivity makes them valuable in organic synthesis. ebsco.com One of the most significant reactions of thiols is their oxidation to form disulfide bonds (-S-S-). ebsco.com This linkage is crucial for the structural integrity of proteins and enzymes. ebsco.com Thiols are also known for their ability to bind to metals, a property that has led to their use in various industrial applications. longdom.org In biological systems, thiols are essential components of many enzymes and play a key role in antioxidant defense mechanisms. creative-proteomics.comlongdom.org
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. longdom.org This dual functionality makes them exceptionally versatile building blocks in organic synthesis. longdom.org They are widely used as starting materials for the production of polymers such as polyesters and polyamides. longdom.orgresearchgate.net The presence of two carboxyl groups allows for the formation of cyclic structures, which can influence the reactivity and properties of the molecule. fiveable.me Dicarboxylic acids can be converted into more reactive intermediates like acid chlorides or anhydrides, further expanding their synthetic utility. longdom.org Their ability to participate in a variety of reactions, including esterification, amidation, and decarboxylation, makes them fundamental to the synthesis of a wide range of molecules, from pharmaceuticals to fragrances. longdom.orgfiveable.me
Structure
3D Structure
Properties
CAS No. |
36303-63-6 |
|---|---|
Molecular Formula |
C5H8O4S |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-sulfanylpentanedioic acid |
InChI |
InChI=1S/C5H8O4S/c6-4(7)2-1-3(10)5(8)9/h3,10H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
HWPIVZNZHAFMNA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Approaches for Pentanedioic Acid, 2-mercapto-
The direct synthesis of 2-mercapto-pentanedioic acid can be achieved through several strategic approaches, primarily involving the introduction of a thiol group onto a pentanedioic acid backbone or a precursor molecule.
One common method involves the nucleophilic substitution of a leaving group at the C-2 position of a pentanedioic acid derivative. A typical precursor for this reaction is 2-bromopentanedioic acid. The reaction proceeds by reacting the bromo-substituted diacid with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The use of a protected thiol equivalent, like sodium thiolacetate, followed by deacetylation, can also be employed to afford the target compound. The general scheme for this nucleophilic substitution is presented below:
Another viable synthetic route is the Michael addition of a thiol-containing nucleophile to an unsaturated precursor, such as glutaconic acid or its ester derivatives. In this conjugate addition reaction, the thiol adds to the β-carbon of the α,β-unsaturated dicarboxylic acid, establishing the desired 2-mercapto-pentanedioic acid structure. The choice of reaction conditions, including the base and solvent, is crucial for optimizing the yield and selectivity of the Michael adduct.
Synthesis of Key Academic Derivatives of Pentanedioic Acid, 2-mercapto-
The unique structural features of 2-mercapto-pentanedioic acid make it a versatile starting material for the synthesis of a variety of derivatives with applications in academic research.
Stereoselective Synthesis and Enantiomeric Resolution
The C-2 position of 2-mercapto-pentanedioic acid is a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-2-mercapto-pentanedioic acid. The synthesis of enantiomerically pure forms is often essential for studying their biological activities and for their use as chiral building blocks.
Stereoselective synthesis aims to directly produce a single enantiomer. This can be achieved by employing chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, a stereoselective Michael addition using a chiral thiol or a chiral catalyst can favor the formation of one enantiomer over the other.
Enantiomeric resolution is a common strategy to separate a racemic mixture into its individual enantiomers. A widely used method is the formation of diastereomeric salts. The racemic 2-mercapto-pentanedioic acid is reacted with a chiral resolving agent, typically a chiral amine like brucine, strychnine, or a synthetic chiral amine, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the acid can be regenerated by treatment with a strong acid to remove the chiral amine.
| Resolving Agent | Diastereomer Property | Separation Method |
| Chiral Amine (e.g., Brucine) | Different Solubility | Fractional Crystallization |
Formation of Esters and Amides
The two carboxylic acid groups of 2-mercapto-pentanedioic acid can be readily converted into esters and amides, which are important derivatives for modifying the compound's polarity, reactivity, and biological availability.
Esterification is typically carried out by reacting the diacid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion. Alternatively, the carboxylic acids can be activated, for example, by conversion to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.
Amide formation can be achieved by reacting 2-mercapto-pentanedioic acid with an amine. Direct reaction requires high temperatures and is often inefficient. More commonly, the carboxylic acids are activated using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide bond formation under milder conditions.
| Derivative | Reagents | Key Conditions |
| Ester | Alcohol, Acid Catalyst | Removal of water |
| Ester | Thionyl Chloride, Alcohol | Anhydrous conditions |
| Amide | Amine, Coupling Agent (e.g., DCC) | Mild temperature |
Thiol Protection and Deprotection Strategies
The high nucleophilicity and susceptibility to oxidation of the thiol group often necessitate its protection during multi-step syntheses. A variety of thiol protecting groups are available, and their choice depends on the specific reaction conditions to be employed in subsequent steps.
Commonly used thiol protecting groups include the trityl (Trt) , p-methoxybenzyl (PMB) , and tert-butyl (t-Bu) groups. These are typically introduced by reacting the thiol with the corresponding halide (e.g., trityl chloride) in the presence of a base.
The deprotection of the thiol group is a critical step to regenerate the free thiol at the desired stage of the synthesis. The choice of deprotection method depends on the protecting group used. For example, the trityl group is acid-labile and can be removed with a mild acid like trifluoroacetic acid (TFA). The p-methoxybenzyl group is also removed under acidic conditions, while the tert-butyl group often requires stronger acidic conditions for cleavage.
| Protecting Group | Introduction Reagent | Deprotection Condition |
| Trityl (Trt) | Trityl chloride | Mild acid (e.g., TFA) |
| p-Methoxybenzyl (PMB) | PMB chloride | Acidic conditions |
| tert-Butyl (t-Bu) | Isobutylene, Acid catalyst | Strong acid |
Nucleophilic Addition and Substitution Reactions
The thiol group of 2-mercapto-pentanedioic acid is a potent nucleophile and can participate in a variety of nucleophilic addition and substitution reactions.
In the presence of a base, the thiol group can be deprotonated to form a thiolate anion, which is an even stronger nucleophile. This thiolate can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
The thiol group can also participate in nucleophilic addition reactions , particularly to α,β-unsaturated carbonyl compounds in a Michael-type addition. This reaction forms a new carbon-sulfur bond and is a useful method for constructing more complex molecules.
Advanced Synthetic Techniques
Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of 2-mercapto-pentanedioic acid and its derivatives with improved efficiency, selectivity, and sustainability.
Enzymatic synthesis represents a green and highly selective approach. Specific enzymes, such as thiolases or enzymes capable of catalyzing Michael additions, can be employed to synthesize the target molecule or its precursors with high stereoselectivity, avoiding the need for chiral resolution.
Flow chemistry provides a platform for the continuous and controlled synthesis of chemical compounds. The synthesis of 2-mercapto-pentanedioic acid and its derivatives can be adapted to flow reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Continuous Flow Reactor Implementations
While specific literature on the continuous flow synthesis of 2-mercapto-pentanedioic acid is not prevalent, the principles of flow chemistry offer significant potential advantages over traditional batch processing for its synthesis. Continuous flow systems provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, yield, and purity. flinders.edu.au
The synthesis of carboxylic acids and thiol-containing compounds has been successfully demonstrated in flow reactors. For instance, gas-liquid flow reactors using a "tube-in-tube" design have been employed for the efficient synthesis of carboxylic acids via carboxylation of organometallic reagents with carbon dioxide (CO2). durham.ac.uk Similarly, photochemical thiol-ene reactions, which involve the addition of a thiol to an alkene, have been efficiently conducted in continuous flow, highlighting the technology's utility for forming carbon-sulfur bonds.
A hypothetical continuous flow synthesis of 2-mercapto-pentanedioic acid could involve a multi-step sequence where intermediates are generated and consumed in-line, minimizing isolation and purification steps. flinders.edu.au This could involve, for example, the continuous generation of a reactive intermediate followed by a nucleophilic substitution with a sulfur source in a subsequent reactor coil. The benefits would include precise temperature control for exothermic reactions and the ability to safely handle potentially hazardous reagents.
Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis (Hypothetical) |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Safety | Handling of large quantities of reagents | Smaller reagent volumes at any given time, enhanced safety |
| Scalability | Often requires process redesign | Scaled by operating for longer durations ("scale-out") |
| Reaction Control | Less precise control over parameters | Precise control over temperature, pressure, residence time |
| Productivity | Can be lower due to batch workup times | Potentially higher throughput and automation |
Enzymatic and Chiral Catalysis in Organic Synthesis
The chiral center at the second carbon of 2-mercapto-pentanedioic acid makes enantioselective synthesis a critical area of interest. Biocatalysis and chiral catalysis offer powerful tools for producing enantiomerically pure forms of such molecules, which are often required for pharmaceutical applications. nih.govnih.gov
Enzymatic Synthesis: Enzymes, such as lipases, are widely used for the kinetic resolution of racemic mixtures. nih.gov A racemic mixture of a 2-mercapto-pentanedioic acid ester could be subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed by the enzyme, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed acid enantiomer. semanticscholar.org Another approach involves the asymmetric reduction of a prochiral keto-acid precursor using ketoreductases (KREDs), which can establish the desired stereocenter with high enantioselectivity. researchgate.net
Chiral Resolution and Catalysis: Classical chiral resolution involves the reaction of the racemic dicarboxylic acid with a chiral resolving agent, such as a naturally occurring chiral amine (e.g., brucine, 1-phenylethanamine), to form a pair of diastereomeric salts. wikipedia.orglibretexts.orglibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by crystallization. libretexts.orglibretexts.org After separation, the pure enantiomers of the acid can be recovered by removing the resolving agent. wikipedia.org
Asymmetric synthesis, which creates the desired enantiomer directly, is a more efficient approach. pharmaguideline.com This could involve, for instance, the asymmetric hydrogenation of an unsaturated precursor or a Michael addition of a thiol to an α,β-unsaturated dicarboxylic acid derivative, catalyzed by a chiral metal complex or an organocatalyst. pharmaguideline.com
Table 2: Methods for Chiral Synthesis/Resolution
| Method | Principle | Key Reagents/Catalysts | Outcome |
|---|---|---|---|
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction on a racemate | Lipases, Proteases | One enantiomer reacts, allowing separation |
| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone | Ketoreductases (KREDs), Chiral reducing agents | Direct formation of one enantiomer |
| Classical Resolution | Formation and separation of diastereomeric salts | Chiral amines (e.g., brucine) or alcohols | Separation of enantiomers from a racemic mixture |
| Asymmetric Catalysis | Use of a chiral catalyst to direct the reaction | Chiral metal complexes, Organocatalysts | De novo synthesis of a single enantiomer |
Chemical Reactivity and Functional Group Transformations
The reactivity of 2-mercapto-pentanedioic acid is defined by its two primary functional groups: the thiol (-SH) group and the two carboxylic acid (-COOH) moieties.
Reactions Involving the Thiol Group
The thiol group is a versatile and reactive functional group, known for its nucleophilicity and its susceptibility to oxidation.
Oxidation: The thiol group can be easily oxidized. Mild oxidizing agents, such as iodine or hydrogen peroxide, typically yield the corresponding disulfide, forming a dimer. Stronger oxidizing agents can further oxidize the sulfur atom to form sulfinic acids or sulfonic acids.
Alkylation: As a potent nucleophile (in its thiolate form, S⁻), the thiol group readily participates in SN2 reactions with alkyl halides to form thioethers.
Thiol-Ene Reaction: The thiol group can undergo a "click" reaction with an alkene in the presence of a radical initiator or UV light. wikipedia.orgrsc.org This reaction, known as the thiol-ene reaction, proceeds via an anti-Markovnikov addition to form a thioether linkage and is highly efficient for surface modification and polymer cross-linking. wikipedia.orgmdpi.comnih.gov
Reactions Involving the Carboxylic Acid Moieties
The two carboxylic acid groups can undergo a range of classic transformations, either simultaneously or selectively, depending on the reaction conditions.
Esterification: In the presence of an alcohol and an acid catalyst (e.g., sulfuric acid), both carboxylic acid groups can be converted to esters. chemguide.co.ukathabascau.ca This reaction, known as Fischer esterification, is reversible. athabascau.ca Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used for esterification under milder conditions, which is particularly useful for acid-sensitive substrates. commonorganicchemistry.com
Amidation: The carboxylic acid groups can be converted to amides by reaction with amines. This typically requires the use of coupling agents such as DCC, HBTU, or HATU to activate the carboxylic acid and facilitate the formation of the amide bond. fishersci.co.ukmdpi.comorganic-chemistry.orgresearchgate.net Direct amidation by heating the acid and amine is generally difficult. mdpi.com
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carboxylic acid groups to their corresponding primary alcohols, yielding a mercapto-diol.
Modification of Mercapto-Containing Backbones
The structure of 2-mercapto-pentanedioic acid can be viewed as a mercapto-containing backbone that can be incorporated into larger molecular architectures, such as polymers, and then modified. For example, polyesters or polyamides can be synthesized with pendant thiol groups by incorporating monomers functionalized with mercapto groups. rsc.orgresearchgate.net
Once incorporated into a polymer backbone, the thiol group serves as a reactive handle for further functionalization. rsc.org A key application is in the formation of cross-linked networks. This can be achieved through:
Oxidative Cross-linking: Exposure to mild oxidizing conditions can form disulfide bonds between polymer chains, creating a reversible, degradable network. rsc.org
Thiol-Ene Cross-linking: Reaction with multifunctional alkenes via the thiol-ene reaction can form stable thioether cross-links, resulting in robust polymer networks or hydrogels. rsc.orgrsc.org
This strategy allows for the creation of functional materials where the properties can be tuned by controlling the density of the thiol groups and the nature of the cross-linking chemistry. sigmaaldrich.commdpi.com
Biochemical and Enzymatic Interaction Studies
Interactions with Glutamate (B1630785) Carboxypeptidase II (PSMA/NAALADase)
Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a zinc metalloenzyme that catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. jhu.eduwikipedia.org Because of its role in neurotransmission and its overexpression in prostate cancer, GCPII is a significant therapeutic target. jhu.edu Research has led to the development of potent inhibitors, including derivatives of pentanedioic acid that mimic the glutamate portion of the endogenous substrate.
Inhibition Mechanisms and Kinetic Characterization
Thiol-based inhibitors of GCPII have been developed as a class of potent antagonists. The inhibitory mechanism relies on a bifunctional structure. The pentanedioic acid portion of the inhibitor is designed to interact with the glutarate recognition site within the enzyme's active site. nih.gov Simultaneously, a zinc-binding group chelates the two zinc ions that are essential for the enzyme's catalytic activity. unifi.itnih.gov
In thiol-based inhibitors, the sulfur atom of the mercapto- group serves as the zinc-binding moiety. One notable example from this class is 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), which resulted from the optimization of the carbon chain length between the pentanedioic acid structure and the thiol group. nih.gov This compound has been characterized as a potent inhibitor with nanomolar efficacy. nih.gov In contrast, another well-studied class of inhibitors utilizes a phosphonate (B1237965) group to chelate the active site zinc ions, as seen in the highly potent inhibitor 2-(phosphonomethyl)pentanedioic acid (2-PMPA). nih.govunifi.it 2-PMPA is characterized as a competitive inhibitor. nih.gov
| Inhibitor | Inhibitor Class | Potency (IC50 / Ki) | Reference |
|---|---|---|---|
| 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) | Thiol-based | IC50 = 90 nM | nih.gov |
| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | Phosphonate-based | IC50 = 0.3 nM (300 pM) | nih.gov |
| 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | Phosphonate-based | Ki = 0.275 nM | unifi.it |
Structure-Activity Relationship (SAR) Analysis of Inhibitors
The structure-activity relationship (SAR) of GCPII inhibitors is well-defined, generally requiring a structure with a zinc-binding group (ZBG) connected to a moiety that occupies the S1' glutamate recognition site of the enzyme. nih.gov Various functional groups have been successfully utilized as ZBGs, including thiols, phosphonates, phosphinates, and hydroxamates. unifi.itnih.gov
The pentanedioic acid scaffold serves as an effective mimic of the C-terminal glutamate of the natural substrate, NAAG, allowing it to bind within the enzyme's active site pockets. nih.gov For thiol-based inhibitors, the potency is highly dependent on the linker connecting the thiol ZBG to the pentanedioic acid backbone. The development of 2-MPPA, which features a three-carbon (propyl) linker, demonstrated that optimizing this spacing is critical for achieving high-affinity binding. nih.gov This optimization ensures the thiol group is correctly positioned to chelate the catalytic zinc ions while the glutarate moiety sits (B43327) favorably in the recognition site.
Selectivity Profiles Against Related Enzymes (e.g., GCPIII)
Glutamate Carboxypeptidase III (GCPIII) is the most closely related homolog to GCPII, sharing 67% of its amino acid identity. nih.gov This high degree of structural similarity presents a significant challenge in designing selective inhibitors. nih.gov It is highly probable that small-molecule inhibitors designed to target the active site of GCPII will also interact with GCPIII with a similar potency. nih.gov
While the physiological role of GCPIII is not fully understood, it has been shown to have divergent substrate specificities compared to GCPII. For instance, GCPIII is highly efficient at cleaving β-citrylglutamate, a substrate that is not effectively cleaved by GCPII. nih.gov This difference in substrate preference suggests that the active sites, despite their similarity, possess subtle differences that could potentially be exploited for the design of selective inhibitors. However, for inhibitors like 2-MPPA and 2-PMPA that primarily target conserved features of the active site—the glutamate recognition pocket and the catalytic zinc ions—high selectivity over GCPIII is difficult to achieve. nih.gov
Other Enzymatic System Interactions
Farnesyltransferase Inhibition Studies
Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to specific protein substrates, a critical post-translational modification for proteins like Ras. nih.govnih.gov Inhibitors of farnesyltransferase (FTIs) have been investigated as potential therapeutic agents. nih.govwikipedia.org A review of the scientific literature did not yield specific studies on the interaction between pentanedioic acid, 2-mercapto- or its derivatives and the enzyme farnesyltransferase.
Matrix Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. researcher.life Like GCPII, their catalytic activity depends on a zinc ion in the active site, making them targets for inhibitors that contain zinc-binding groups such as thiols and hydroxamates. nih.govmdpi.com Despite the mechanistic similarity in requiring a ZBG, research specifically detailing the inhibitory activity of pentanedioic acid, 2-mercapto- against matrix metalloproteinases was not found in the reviewed literature.
Role in Lysine Catabolism (for parent glutaric acid) and Other Metabolic Pathways
The metabolic significance of 2-mercaptopentanedioic acid is intrinsically linked to its parent compound, glutaric acid, a key intermediate in the catabolism of the amino acid lysine. Inborn errors in this metabolic pathway can lead to serious health consequences, highlighting the critical role of the enzymes involved.
Glutaric acid is formed during the breakdown of L-lysine, L-hydroxylysine, and L-tryptophan. A crucial enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH) , a mitochondrial flavoprotein. wikipedia.orgmdpi.com GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and carbon dioxide. wikipedia.orgmdpi.com A deficiency in GCDH activity leads to the accumulation of glutaryl-CoA and its derivatives, including glutaric acid and 3-hydroxyglutaric acid. mdpi.comfamiliasga.com This accumulation is the hallmark of glutaric aciduria type I (GA I) , an autosomal recessive neurometabolic disorder. mdpi.comresearchgate.net If untreated, this condition can lead to severe neurological damage. familiasga.com
The introduction of a mercapto- (thiol) group at the 2-position of pentanedioic acid suggests potential interactions with various metabolic pathways. Thiol groups are known to be highly reactive and can participate in numerous biochemical reactions. For instance, the mercapturic acid pathway is a major route for the detoxification of xenobiotics, involving the conjugation of electrophilic compounds with glutathione, a tripeptide containing a thiol group. While direct evidence for the involvement of 2-mercaptopentanedioic acid in this pathway is not established, its structure suggests it could potentially be a substrate or inhibitor for enzymes within this or related pathways.
The presence of the thiol group also raises the possibility of its interaction with enzymes that are sensitive to sulfhydryl reagents. Many enzymes possess critical cysteine residues in their active sites, and compounds with reactive thiols can act as inhibitors. For example, 2-mercaptobenzothiazole (B37678) has been shown to be a potent inhibitor of banana polyphenoloxidase. nih.gov
Conjugation with Biomolecules and Peptidomimetics
The chemical properties of 2-mercaptopentanedioic acid, particularly the presence of a thiol group and two carboxylic acid moieties, make it a candidate for conjugation with various biomolecules and for incorporation into peptidomimetics.
Conjugation with Biomolecules:
The thiol group provides a reactive handle for covalent attachment to other molecules, such as proteins. Thiol-maleimide chemistry is a widely used method for protein conjugation, where the thiol group of a cysteine residue reacts with a maleimide-functionalized molecule. nih.gov Similarly, 2-mercaptopentanedioic acid could potentially be conjugated to proteins or other biomolecules through its thiol group. This could be utilized for various applications, such as targeted drug delivery or the development of diagnostic tools. The carboxylic acid groups could also be activated to form amide bonds with amine groups on proteins or other biomolecules. sigmaaldrich.com
Peptidomimetics:
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. researchgate.net The incorporation of non-standard amino acids or other chemical moieties is a common strategy in the design of peptidomimetics. 2-mercaptopentanedioic acid could serve as a building block in the synthesis of peptidomimetics. Its dicarboxylic acid structure allows for the formation of peptide-like bonds, while the thiol group offers a site for further modification or for mimicking the side chain of cysteine. The synthesis of peptidomimetics often involves solid-phase synthesis techniques, where building blocks are sequentially added to a growing chain on a resin support. jacsdirectory.comunibo.it
Below is a table summarizing the potential applications of 2-mercaptopentanedioic acid in conjugation and peptidomimetics based on its structural features.
| Feature | Potential Application | Relevant Chemistry |
| Thiol (-SH) group | Conjugation to proteins, drug delivery | Thiol-maleimide coupling, disulfide bond formation |
| Dicarboxylic acid (-COOH) groups | Formation of peptide-like bonds in peptidomimetics | Amide bond formation |
| Overall structure | Mimicking amino acid residues (e.g., cysteine, aspartic acid, glutamic acid) | Solid-phase peptide synthesis |
Applications in Advanced Materials Science
Polymer Synthesis and Modification
The dual functionality of 2-mercaptopentanedioic acid allows for its versatile use in polymer chemistry, both as a monomer for integration into the main polymer chain and as a modifying agent for introducing specific properties to existing polymers.
Integration into Polymer Backbones (e.g., Polyesters, Polyamides)
The presence of two carboxylic acid groups allows 2-mercaptopentanedioic acid to act as a diacid monomer in condensation polymerization reactions. tuni.fi This process typically involves the reaction of a dicarboxylic acid with a diol to form a polyester (B1180765) or with a diamine to create a polyamide, with the elimination of a small molecule like water. duke.edu
By incorporating 2-mercaptopentanedioic acid as a specialty monomer, a pendant thiol group is introduced along the polymer backbone. This transforms the resulting polyester or polyamide into a functional polymer with latent reactivity. The thiol groups can then be used for post-polymerization modifications, such as crosslinking or the attachment of other functional molecules.
Table 1: Potential Polymer Systems Incorporating 2-Mercaptopentanedioic Acid
| Polymer Type | Co-monomer | Linkage Type | Backbone Functionality |
|---|---|---|---|
| Polyester | Diol (e.g., Ethane-1,2-diol) | Ester | Pendant Thiol (-SH) |
Graft Polymerization and Surface Functionalization
Graft polymerization is a technique used to attach polymer chains (grafts) onto a main polymer backbone, significantly altering its properties. The thiol group of 2-mercaptopentanedioic acid can serve as a chain transfer agent in free-radical polymerization, providing a site for initiating the growth of new polymer chains. manchester.ac.uk
Furthermore, the carboxylic acid groups can be used to anchor the molecule to a polymer surface that has complementary functional groups (e.g., hydroxyl or amine groups). Once anchored, the pendant thiol group is available for further reactions. This is a common strategy for surface functionalization, which aims to modify the surface properties of a material without altering its bulk characteristics. For instance, a polymer film can be functionalized to have a surface rich in thiol groups, which can then be used to bind biomolecules, metal nanoparticles, or other polymers.
Role in Modulating Polymer Mechanical and Chemical Properties
The incorporation of 2-mercaptopentanedioic acid into a polymer network can significantly influence its mechanical and chemical properties. The thiol groups can be oxidized to form disulfide bonds (-S-S-) between polymer chains. This process, known as oxidative crosslinking, creates a more rigid and robust polymer network. The degree of crosslinking can be controlled, allowing for the tuning of mechanical properties such as tensile strength, elasticity, and thermal stability. tuni.fiumich.edu Thiol-ene click chemistry, for example, is a powerful tool for creating cross-linked hydrogels with tunable mechanical properties. tuni.fi
Table 2: Influence of Functional Groups of 2-Mercaptopentanedioic Acid on Polymer Properties
| Functional Group | Property Modulation | Mechanism |
|---|---|---|
| Thiol (-SH) | Increased Mechanical Strength, Thermal Stability, and Solvent Resistance | Formation of covalent disulfide crosslinks between polymer chains. umich.edubuffalo.edu |
Nanomaterials and Nanocomposites
The unique chemical attributes of 2-mercaptopentanedioic acid make it an excellent ligand for the synthesis and functionalization of nanomaterials, particularly metal nanoparticles.
Precursor Role in Metal Nanoparticle Synthesis
In the synthesis of colloidal nanoparticles, such as gold (Au) or quantum dots (e.g., CdTe, CdSe/ZnS), surface ligands, often called capping agents, are crucial for controlling the particle's size, preventing aggregation, and imparting solubility. nih.govresearchgate.net The thiol group of 2-mercaptopentanedioic acid exhibits a strong affinity for the surface of many metals and semiconductor materials. duke.edu
During nanoparticle synthesis, 2-mercaptopentanedioic acid can act as a stabilizing agent. It binds to the nanoparticle surface via the thiol group, creating a protective layer that limits further growth and maintains the particles in a stable colloidal suspension. Structurally similar molecules, like 2-mercaptosuccinic acid, have been used as both a reducing agent (to reduce metal salts to metal nanoparticles) and a capping agent in the aqueous synthesis of gold nanoparticles. tib.eumdpi.comresearchgate.net The two carboxylic acid groups provide water solubility and a negative surface charge, which contributes to colloidal stability through electrostatic repulsion.
Table 3: Role of 2-Mercaptopentanedioic Acid in Nanoparticle Synthesis
| Nanoparticle Type | Function of 2-Mercaptopentanedioic Acid | Key Interaction | Resulting Nanoparticle Properties |
|---|---|---|---|
| Gold (Au) Nanoparticles | Capping/Stabilizing Agent | Strong Au-S bond | Controlled size, high stability in aqueous media, functional surface. tib.eu |
Participation in Self-Assembly and Nanostructure Formation
Self-assembly is the spontaneous organization of components into ordered structures. Nanoparticles functionalized with 2-mercaptopentanedioic acid can be designed to self-assemble into larger, more complex architectures. The thiol group serves to anchor the molecule to the nanoparticle, while the two terminal carboxylic acid groups can direct the assembly process through non-covalent interactions.
Specifically, the carboxylic acid groups can form hydrogen bonds with each other. nih.gov This interaction can lead to the formation of one-dimensional chains or two-dimensional arrays of nanoparticles. tuni.fi The self-assembly can be triggered by changing environmental conditions, such as pH. At low pH, the carboxylic acid groups are protonated and can act as hydrogen bond donors and acceptors, promoting aggregation. At higher pH, the groups are deprotonated to carboxylates, leading to electrostatic repulsion and disassembly of the structures. This pH-responsive behavior allows for the controlled and reversible formation of nanostructures. nih.gov
: Membrane Science
The unique chemical structure of Pentanedioic acid, 2-mercapto-, featuring both a thiol (-SH) group and two carboxylic acid (-COOH) groups, presents intriguing possibilities for its application in advanced materials, particularly in the field of membrane science. While direct research on the incorporation of this specific molecule into membranes is not extensively documented, the principles of membrane functionalization with similar thiol-containing and carboxylic acid-containing compounds provide a strong basis for understanding its potential. The presence of these functional groups allows for the modification of polymer membranes to enhance their performance in various applications, including heavy metal removal, chiral separations, and improved fouling resistance.
The thiol group is known for its high affinity for heavy metal ions, making it a prime candidate for the development of adsorbent membranes for water purification. nih.govnih.gov The carboxylic acid groups, on the other hand, can increase the hydrophilicity of the membrane surface, which is beneficial for improving water flux and reducing fouling by organic molecules and microorganisms. researchgate.net
Detailed Research Findings
Research in the broader area of thiol-functionalized membranes has demonstrated significant success in various applications. These studies, while not using Pentanedioic acid, 2-mercapto- directly, offer valuable insights into the potential performance of membranes modified with this compound.
For instance, thiol-functionalized cellulose (B213188) nanofiber membranes have shown effective adsorption of heavy metal ions. nih.gov In one study, the maximum adsorption capacities for Cu(II), Cd(II), and Pb(II) ions were reported to be 49.0, 45.9, and 22.0 mg/g, respectively. nih.gov The adsorption mechanism was found to follow the Langmuir isotherm model, suggesting a monolayer adsorption of metal ions onto the membrane surface. nih.gov
In another study, polyvinylidene fluoride (B91410) (PVDF) microfiltration membranes were functionalized with thiol groups using cysteamine (B1669678) (MEA). These modified membranes exhibited high mercury sorption capacities, reaching up to 2446 mg/g of poly(acrylic acid) when using a specific immobilization chemistry. nih.gov The mercury removal efficiencies were reported to be as high as 99.1 ± 0.1%. nih.gov
Furthermore, L-cysteine has been used to modify graphene oxide membranes for chiral selective separation of amino acids. acs.org These membranes demonstrated the ability to separate racemic mixtures of alanine, threonine, tyrosine, and penicillamine, with enantiomeric excess values of 43.60%, 44.11%, 27.43%, and 46.44%, respectively. acs.org The modification with L-cysteine also improved the hydrophilicity of the membrane. acs.org
The modification of reverse osmosis membranes with L-cysteine has also been explored to improve their fouling resistance. researchgate.net The grafting of L-cysteine onto the membrane surface resulted in a smoother and more hydrophilic surface, leading to a lower propensity for fouling by bovine serum albumin (BSA) and dodecyltrimethylammonium (B156365) bromide (DTAB). researchgate.net
The following interactive data tables summarize key findings from research on membranes functionalized with thiol-containing compounds, which can be considered analogous to the potential applications of Pentanedioic acid, 2-mercapto- in membrane science.
Heavy Metal Adsorption by Thiol-Functionalized Membranes
| Membrane Material | Functionalizing Agent | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) |
|---|---|---|---|---|
| Cellulose Nanofiber | Thiol Precursor | Cu(II) | 49.0 | - |
| Cellulose Nanofiber | Thiol Precursor | Cd(II) | 45.9 | - |
| Cellulose Nanofiber | Thiol Precursor | Pb(II) | 22.0 | - |
| PVDF-PAA | Cysteamine (MEA) | Hg(II) | 2446 | 99.1 ± 0.1 |
Chiral Separation Performance of L-Cysteine Modified Graphene Oxide Membranes
| Racemic Mixture | Enantiomeric Excess (ee) Value (%) |
|---|---|
| Alanine (Ala) | 43.60 |
| Threonine (Thr) | 44.11 |
| Tyrosine (Tyr) | 27.43 |
| Penicillamine (Pen) | 46.44 |
These findings underscore the significant potential of incorporating thiol and carboxylic acid functionalities, such as those present in Pentanedioic acid, 2-mercapto-, into membrane structures to create advanced materials for a range of separation and purification applications.
Advanced Analytical and Characterization Methodologies
Chromatographic Separation Techniques
Chromatographic methods are essential for the isolation and quantification of Pentanedioic acid, 2-mercapto- from complex matrices. The polarity and ionizable nature of the molecule dictate the selection of appropriate chromatographic modes.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV/Vis, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like Pentanedioic acid, 2-mercapto-.
UV/Vis Detection: Direct detection using UV/Vis spectroscopy is possible due to the presence of the carboxyl groups. These groups exhibit absorbance in the low UV range, typically around 210 nm. shimadzu.comlibretexts.org However, analysis at these low wavelengths can be challenging due to potential interference from mobile phase solvents and other impurities. sigmaaldrich.com
Fluorescence Detection: Pentanedioic acid, 2-mercapto- does not possess native fluorescence. Therefore, for high-sensitivity analysis, derivatization is required. The thiol group is a prime target for derivatization with fluorescent reagents. Reagents such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react specifically with thiols to produce highly fluorescent adducts. nih.govbohrium.comdiva-portal.org This pre-column or post-column derivatization allows for selective and sensitive detection, with typical excitation and emission wavelengths around 385 nm and 515 nm, respectively. oup.com This approach is widely used for the quantification of biological thiols. nih.govoup.comacs.org
Ion-Exchange Chromatography
Given the presence of two carboxylic acid groups, Pentanedioic acid, 2-mercapto- is an ideal candidate for ion-exchange chromatography (IEC). nih.gov Specifically, anion-exchange chromatography is employed.
In this technique, a stationary phase with positively charged functional groups is used. At a mobile phase pH above the isoelectric point of the analyte, the carboxylic acid groups are deprotonated, resulting in a net negative charge. The negatively charged analyte binds to the positively charged stationary phase. Elution is typically achieved by increasing the ionic strength of the mobile phase (a salt gradient) or by decreasing the mobile phase pH, which neutralizes the carboxyl groups and releases the analyte from the column.
Reverse-Phase Chromatography Protocols
Reverse-Phase Chromatography (RPC) is a widely used HPLC mode for separating organic molecules. Due to its high polarity from the two carboxyl groups and the thiol moiety, Pentanedioic acid, 2-mercapto- is weakly retained on standard nonpolar stationary phases like C18.
To achieve adequate retention and separation, the mobile phase composition must be carefully controlled. A highly aqueous mobile phase is typically required. shimadzu.comhitachi-hightech.com Furthermore, the pH of the mobile phase is a critical parameter. chromatographyonline.com By adding an acidifier such as formic acid, acetic acid, or phosphoric acid to the mobile phase, the pH is lowered. This suppresses the ionization of the analyte's carboxylic acid groups, rendering the molecule more neutral and less polar. This increased hydrophobicity leads to stronger interaction with the stationary phase and thus, greater retention. chromatographyonline.com
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase | C18, C8, or Polar-Embedded Phases | Standard nonpolar phases are used, with polar-embedded phases offering alternative selectivity for polar analytes. |
| Mobile Phase A | Water with Acidic Modifier (e.g., 0.1% Formic Acid) | The acidic modifier suppresses the ionization of the carboxyl groups, increasing retention. chromatographyonline.com |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents used to elute the compound in a gradient. |
| Elution Mode | Gradient Elution | A gradient from high aqueous content to higher organic content is used to elute compounds with varying polarities. |
| Detection | UV at ~210 nm | Detects the carboxyl chromophore. shimadzu.com |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of Pentanedioic acid, 2-mercapto-.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on the structure of Pentanedioic acid, 2-mercapto-, the expected chemical shifts can be predicted.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The acidic protons of the two carboxylic acid groups are highly deshielded and would appear as a broad singlet in the 10-12 ppm range. libretexts.org The proton of the thiol group typically appears as a broad signal between 1.5 and 2.5 ppm. The protons on the carbon backbone will have chemical shifts and splitting patterns determined by their neighboring atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet |
| -CH(SH)- | ~3.0 - 3.5 | Triplet |
| -CH-CH₂-CH₂- | ~1.9 - 2.2 | Multiplet |
| -CH₂-CH₂-COOH | ~2.3 - 2.6 | Triplet |
| -SH | ~1.5 - 2.5 | Broad Singlet/Triplet |
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in a unique chemical environment. The carbonyl carbons of the carboxylic acids are the most deshielded, appearing in the 170-180 ppm region. compoundchem.comoregonstate.edu The carbon atom bonded to the sulfur atom will appear further downfield than the other methylene (B1212753) carbons due to the electronegativity of sulfur.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH (at C1) | ~175 - 180 |
| -COOH (at C5) | ~172 - 177 |
| -CH(SH)- (at C2) | ~35 - 45 |
| -CH₂- (at C3) | ~20 - 30 |
| -CH₂- (at C4) | ~30 - 40 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the carboxylic acid groups. A very broad and strong O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acid dimers. libretexts.orgiitm.ac.in A strong, sharp C=O stretching absorption will be present around 1700-1725 cm⁻¹. The S-H stretch is typically a weak but sharp band appearing near 2550-2600 cm⁻¹. iitm.ac.in
Raman Spectroscopy: While some signals are complementary to IR, Raman spectroscopy can be particularly useful for observing the S-H stretch, which is often more prominent in the Raman spectrum than in the IR spectrum. Symmetrical vibrations are often stronger in Raman spectra.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 (Very Broad, Strong) | Weak |
| Carboxylic Acid (-COOH) | C=O stretch | 1700 - 1725 (Strong) | Medium |
| Thiol (-SH) | S-H stretch | 2550 - 2600 (Weak, Sharp) | Medium-Strong |
| Alkane (-CH₂) | C-H stretch | 2850 - 3000 (Medium) | Strong |
| Carboxylic Acid (-COOH) | C-O stretch / O-H bend | 1210 - 1440 (Medium) | Weak |
Mass Spectrometry (MS, LC-MS/MS, ESI-MS)
Mass spectrometry is a pivotal technique for the molecular weight determination and structural elucidation of Pentanedioic acid, 2-mercapto-. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Electrospray Ionization (ESI) are particularly powerful for analyzing this type of polar, non-volatile molecule.
In a typical ESI-MS analysis in negative ion mode, Pentanedioic acid, 2-mercapto- is expected to be readily deprotonated to form the singly charged precursor ion [M-H]⁻ at an m/z corresponding to its molecular weight minus one proton. Further fragmentation of this precursor ion in an MS/MS experiment provides valuable structural information. The fragmentation pattern is dictated by the molecule's functional groups: two carboxylic acid groups and one thiol group.
Common fragmentation pathways for dicarboxylic acids involve neutral losses of H₂O and CO₂. For Pentanedioic acid, 2-mercapto-, characteristic fragmentation would likely involve the loss of a water molecule (18 Da) and one or two molecules of carbon dioxide (44 Da each). The presence of the thiol group can also lead to specific fragmentation patterns, including the loss of H₂S (34 Da) or the cleavage of the C-S bond.
A hypothetical fragmentation pattern for the [M-H]⁻ ion of Pentanedioic acid, 2-mercapto- is presented below.
Table 1: Hypothetical ESI-MS/MS Fragmentation Data for [M-H]⁻ of Pentanedioic acid, 2-mercapto-
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 163.0 | 145.0 | H₂O | Loss of water from a carboxylic acid group |
| 163.0 | 119.0 | CO₂ | Loss of carbon dioxide from a carboxylic acid group |
| 163.0 | 129.0 | H₂S | Loss of hydrogen sulfide |
This table is interactive. Users can sort the columns to analyze the fragmentation data.
The use of derivatization agents, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), can enhance the ionization efficiency and chromatographic retention of short-chain fatty acids and related compounds in LC-MS analysis. shimadzu.eu While not specifically reported for Pentanedioic acid, 2-mercapto-, this approach could be applied to improve its detection and quantification in complex matrices.
Microscopic and Morphological Analysis
While Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are not typically used to visualize small molecules like Pentanedioic acid, 2-mercapto- directly, they are indispensable for characterizing the morphology of nanomaterials or surfaces that have been functionalized with this compound. The thiol group provides a strong affinity for noble metal surfaces, making it an excellent ligand for modifying nanoparticles or creating self-assembled monolayers (SAMs) on surfaces.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
TEM and HRTEM are employed to investigate the size, shape, and dispersion of nanoparticles. When nanoparticles, such as gold or silver, are functionalized with Pentanedioic acid, 2-mercapto-, TEM can reveal changes in their aggregation state and surface morphology. A thin layer of the organic ligand on the nanoparticle surface might be visualized under high magnification, although typically this requires specialized staining techniques or is inferred from changes in particle-particle interactions. HRTEM can provide detailed information about the crystalline structure of the nanoparticle core, confirming that the functionalization process has not altered its integrity.
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)
SEM and FESEM are powerful tools for examining the surface topography of materials. If Pentanedioic acid, 2-mercapto- is used to modify a surface, for instance, to create a functional coating, SEM can be used to assess the uniformity and texture of this coating. researchgate.net FESEM, with its higher resolution, can reveal finer details of the surface structure. For example, the formation of a self-assembled monolayer on a gold surface can alter the surface's appearance at the nanoscale, which may be detectable by FESEM.
Other Advanced Characterization Techniques
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a key technique for determining the crystalline structure of solid materials. While obtaining a single crystal of Pentanedioic acid, 2-mercapto- for single-crystal X-ray diffraction might be challenging, PXRD can provide information on the crystallinity of the bulk powder. More commonly, PXRD is used to characterize metal complexes or metal-organic frameworks (MOFs) where Pentanedioic acid, 2-mercapto- acts as a ligand. The diffraction pattern of such a complex would be distinct from that of the free ligand and the metal salt, providing evidence of the new compound's formation and information about its crystal lattice. nih.gov
Table 2: Hypothetical PXRD Peak Data for a Metal Complex of Pentanedioic acid, 2-mercapto-
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.0 | 4.23 | 80 |
| 25.8 | 3.45 | 60 |
This table is interactive. Users can explore the diffraction data.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for confirming the presence and chemical environment of Pentanedioic acid, 2-mercapto- when it is adsorbed onto a surface.
When a gold surface is functionalized with Pentanedioic acid, 2-mercapto-, XPS can confirm the attachment through the sulfur atom. The high-resolution S 2p spectrum would show a peak at a binding energy characteristic of a thiolate bond to gold, which is typically lower than that of a free thiol. The C 1s spectrum would show components corresponding to the different carbon environments (C-C, C-S, and C=O in the carboxylic acid). The O 1s spectrum would correspond to the oxygen atoms in the carboxylic acid groups.
Table 3: Expected XPS Binding Energies for Pentanedioic acid, 2-mercapto- Adsorbed on a Gold Surface
| Element | Orbital | Expected Binding Energy (eV) | Chemical State |
|---|---|---|---|
| S | 2p₃/₂ | ~162.0 | Au-S (Thiolate) |
| C | 1s | ~285.0 | C-C, C-S |
| C | 1s | ~288.5 | O=C-OH |
This table is interactive and provides a summary of expected XPS data.
By analyzing the relative atomic concentrations, the surface coverage and orientation of the adsorbed molecule can be inferred. unica.it
Optical Rotation Measurements
Optical rotation is a critical analytical technique for the characterization of chiral molecules such as Pentanedioic acid, 2-mercapto-. This property arises from the interaction of a chiral molecule with plane-polarized light, causing the plane of the light to rotate. The direction and magnitude of this rotation are unique characteristics of a specific enantiomer.
The measurement of optical rotation is performed using a polarimeter. The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube (path length), the temperature, and the wavelength of the light source. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com To standardize these measurements and allow for comparison between different compounds, the specific rotation ([α]) is calculated.
The specific rotation is an intrinsic physical property of a chiral compound and is defined as the observed rotation for a solution with a concentration of 1 g/mL in a 1 decimeter (dm) sample tube, typically measured at a specific temperature and the sodium D-line wavelength (589 nm). chemistrysteps.comwikipedia.orgmasterorganicchemistry.comchemeurope.com
The two enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. libretexts.org The enantiomer that rotates the light in a clockwise direction is termed dextrorotatory and is designated with a (+) or (d) prefix. Conversely, the enantiomer that rotates the light in a counter-clockwise direction is termed levorotatory and is designated with a (-) or (l) prefix. anton-paar.com A racemic mixture, which contains equal amounts of both enantiomers, will exhibit no net optical rotation as the individual rotations cancel each other out.
There is no direct correlation between the R/S stereochemical descriptor of an enantiomer and the direction of its optical rotation. chemistrysteps.comlibretexts.org For instance, a compound with the (R) configuration may be either dextrorotatory or levorotatory. The direction of rotation must be determined experimentally.
Therefore, a data table with detailed research findings on the optical rotation of Pentanedioic acid, 2-mercapto- cannot be provided at this time. Further experimental investigation would be required to determine these specific chiroptical properties.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental for understanding the electronic structure and properties of a molecule at the atomic level.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with the environment over time. An MD simulation of 2-mercaptopentanedioic acid would typically involve placing the molecule in a simulation box with a solvent (like water) and observing its conformational changes, solvation structure, and transport properties nih.govrsc.orgnih.gov. These simulations rely on force fields (e.g., OPLS-AA, CHARMM) to define the interatomic potentials nih.gov. Results from MD can reveal preferred conformations and the role of solvent in stabilizing different structures.
Modeling of Reaction Mechanisms and Catalytic Pathways
Computational modeling can elucidate the step-by-step mechanisms of chemical reactions. For 2-mercaptopentanedioic acid, this could involve studying its synthesis, degradation, or its role in a catalytic cycle. Quantum chemical methods would be used to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the entire reaction energy profile. This approach helps in understanding reaction kinetics and identifying rate-determining steps.
Prediction of Molecular Interactions (e.g., Protein Binding, Metal Chelation)
The dual functional groups of 2-mercaptopentanedioic acid—a thiol and two carboxylic acids—make it a candidate for binding to proteins and chelating metal ions.
Protein Binding: Computational docking and MD simulations are standard tools to predict how a small molecule like 2-mercaptopentanedioic acid might bind to a protein's active site rsc.orgdovepress.com. These methods estimate the binding affinity (e.g., binding free energy) and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex dovepress.comnih.gov.
Metal Chelation: DFT calculations are particularly effective for studying the chelation of metal ions nih.gov. Such studies on 2-mercaptopentanedioic acid would determine its preferred coordination modes with different metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺), calculate the binding energies of the resulting metal-ligand complexes, and analyze the nature of the chemical bonds formed researchgate.netnih.gov.
Studies on Electronic Structure and Charge Transfer Phenomena
Analysis of the electronic structure provides deep insights into a molecule's properties and reactivity. Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge distribution and intramolecular charge transfer. For 2-mercaptopentanedioic acid, these studies would quantify the partial charges on each atom and describe the delocalization of electrons within the molecule. This information is valuable for explaining the molecule's acidity, nucleophilicity, and its ability to participate in redox reactions.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes and Methodologies
Future research into "Pentanedioic acid, 2-mercapto-" will likely focus on the development of more efficient, stereoselective, and environmentally friendly synthetic routes. Current synthetic approaches for structurally similar compounds often involve multi-step processes that may lack precise control over stereochemistry.
Key areas for future synthetic research include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to selectively produce either the (R)- or (S)-enantiomer of 2-mercapto-pentanedioic acid is a critical goal. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could be employed to achieve high enantioselectivity. This would be crucial for investigating the stereospecific interactions of each enantiomer in biological systems.
Green Chemistry Approaches: The principles of green chemistry can be applied to devise more sustainable synthetic pathways. mdpi.com This could involve the use of renewable starting materials, environmentally benign solvents like water or supercritical fluids, and catalytic reactions that minimize waste generation. rsc.orgacs.org For instance, enzymatic catalysis could offer a highly selective and green alternative to traditional chemical methods.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for "Pentanedioic acid, 2-mercapto-" could enable more efficient and reproducible production.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | High enantiopurity, access to stereoisomers. | Catalyst design and cost, optimization of reaction conditions. |
| Green Chemistry | Reduced environmental impact, use of renewable resources. | Catalyst stability and recyclability, reaction efficiency in green solvents. |
| Flow Chemistry | Enhanced safety and scalability, precise process control. | Initial setup cost, potential for clogging with solid byproducts. |
Exploration of New Biological Targets and Mechanisms
The presence of a thiol group, a known nucleophile and metal ligand, along with two carboxylic acid moieties, suggests that "Pentanedioic acid, 2-mercapto-" could interact with a variety of biological targets. exlibrisgroup.comresearchgate.netnih.govcreative-proteomics.comnih.govbrynmawr.edu Future research should aim to identify and characterize these interactions to uncover novel therapeutic applications.
Potential areas of biological investigation include:
Enzyme Inhibition: The thiol group can interact with the active sites of various enzymes, particularly metalloenzymes or those with cysteine residues crucial for catalysis. Screening "Pentanedioic acid, 2-mercapto-" against panels of enzymes could identify novel inhibitory activities.
Redox Modulation: Thiols play a central role in maintaining cellular redox homeostasis. exlibrisgroup.comresearchgate.netnih.govnih.gov Investigating the ability of "Pentanedioic acid, 2-mercapto-" to modulate intracellular redox balance could reveal its potential in treating diseases associated with oxidative stress.
Metal Chelation: The combination of thiol and carboxylic acid groups makes this molecule a potential chelating agent for heavy metals. Its efficacy and selectivity for different metal ions could be explored for applications in chelation therapy.
Design and Synthesis of Advanced Materials with Tunable Properties
The functional groups of "Pentanedioic acid, 2-mercapto-" make it an attractive monomer or surface-modifying agent for the creation of advanced materials with tailored properties. mdpi.com
Future directions in materials science could involve:
Functional Polymers: "Pentanedioic acid, 2-mercapto-" can be polymerized or grafted onto existing polymer backbones to create functional materials. mdpi.comresearchgate.netresearchgate.netnih.govrsc.org The thiol groups can be used for cross-linking to form hydrogels with tunable mechanical properties or for conjugating biomolecules. The carboxylic acid groups can impart pH-responsiveness and hydrophilicity.
Self-Assembled Monolayers (SAMs): The thiol group can form strong bonds with gold and other metal surfaces, enabling the formation of self-assembled monolayers. acs.orgepfl.chresearchgate.netresearchgate.net The carboxylic acid termini of these SAMs can be used to control surface properties such as wettability and to immobilize proteins or other molecules for biosensor applications.
Nanoparticle Functionalization: "Pentanedioic acid, 2-mercapto-" can be used to functionalize the surface of nanoparticles, such as gold or quantum dots. nih.gov This can improve their stability in biological media and provide anchor points for attaching targeting ligands or drugs for biomedical applications.
| Material Type | Potential Application | Key Properties Conferred by the Compound |
| Functional Polymers | Drug delivery, tissue engineering. | Biocompatibility, degradability, stimuli-responsiveness. |
| Self-Assembled Monolayers | Biosensors, biocompatible coatings. | Controlled surface chemistry, protein immobilization. |
| Functionalized Nanoparticles | Targeted drug delivery, bioimaging. | Enhanced stability, bioconjugation capability. |
Interdisciplinary Research at the Interface of Chemical Synthesis and Biological Systems
The versatile nature of "Pentanedioic acid, 2-mercapto-" makes it an ideal candidate for interdisciplinary research that bridges chemical synthesis and the study of biological systems.
Promising interdisciplinary research avenues include:
Chemical Biology Probes: Derivatives of "Pentanedioic acid, 2-mercapto-" can be synthesized to create chemical probes for studying biological processes. For example, fluorescent or photo-crosslinking tags could be attached to the molecule to identify its binding partners in cells.
Thiol-Based Drug Delivery Systems: The thiol group can be utilized to create stimuli-responsive drug delivery systems. mdpi.comtandfonline.comtandfonline.com For instance, drugs could be attached to a carrier molecule via a disulfide bond, which would be cleaved in the reducing environment inside cells, leading to targeted drug release. nih.gov
Biomimetic Materials: The ability of thiols to interact with biological molecules can be exploited to create biomimetic materials. For example, surfaces modified with "Pentanedioic acid, 2-mercapto-" could be designed to mimic the extracellular matrix to promote cell adhesion and growth.
Leveraging Computational Insights to Drive Experimental Design and Discovery
Computational chemistry and molecular modeling can play a crucial role in accelerating research on "Pentanedioic acid, 2-mercapto-" by providing valuable insights that can guide experimental design.
Computational approaches that can be leveraged include:
Quantum Mechanical Calculations: Density functional theory (DFT) and other quantum mechanical methods can be used to predict the molecule's geometric and electronic properties, reactivity, and spectroscopic signatures. This information can aid in the design of new synthetic routes and in the interpretation of experimental data.
Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding modes of "Pentanedioic acid, 2-mercapto-" with potential biological targets, such as enzymes. acs.orgresearchgate.netnih.gov This can help to prioritize experimental screening efforts and to design more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of "Pentanedioic acid, 2-mercapto-" derivatives with their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
By embracing these future directions and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of "Pentanedioic acid, 2-mercapto-" and pave the way for exciting new discoveries and applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-mercapto-pentanedioic acid, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via thiolation of succinic acid derivatives. For example, using mercaptoacetic acid under controlled pH (4–6) with catalytic amounts of triethylamine in methanol, followed by purification via recrystallization from acetic acid . Reaction optimization should focus on temperature (40–60°C), stoichiometric ratios of reagents, and inert atmosphere (N₂) to prevent oxidation of the thiol group .
Q. What analytical techniques are critical for confirming the purity and structural integrity of 2-mercapto-pentanedioic acid?
- Methodology : Use nuclear magnetic resonance (¹H/¹³C NMR) to verify the presence of the thiol (-SH) proton at δ 1.6–2.0 ppm and carboxyl groups at δ 10–12 ppm. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended for purity assessment (>97% by area normalization). Melting point analysis (mp 154°C) and elemental analysis (C, H, S) further validate consistency with theoretical values .
Q. How should researchers safely handle 2-mercapto-pentanedioic acid in laboratory settings?
- Methodology : Follow EU Regulation 1272/2008 guidelines: use personal protective equipment (gloves, goggles), ensure adequate ventilation, and store in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents due to the reactive thiol group. Spills should be neutralized with 10% sodium bicarbonate .
Advanced Research Questions
Q. How can the thiol-disulfide exchange dynamics of 2-mercapto-pentanedioic acid be studied in enzymatic systems?
- Methodology : Employ kinetic assays using glutathione reductase or thioredoxin systems. Monitor thiol reactivity via Ellman’s reagent (DTNB) at 412 nm to quantify free -SH groups. For mechanistic studies, use isotopically labeled (³⁴S) 2-mercapto-pentanedioic acid in mass spectrometry (LC-MS/MS) to track disulfide bond formation .
Q. What experimental designs are effective for resolving contradictions in reported biological activities of 2-mercapto-pentanedioic acid (e.g., antioxidant vs. pro-oxidant effects)?
- Methodology : Conduct dose-response studies in cellular models (e.g., HEK293 or HepG2 cells) under controlled redox conditions (e.g., hypoxia vs. normoxia). Use fluorescent probes (e.g., DCFH-DA for ROS) and compare results with positive/negative controls. Statistical analysis (ANOVA with post-hoc tests) should account for batch variability and cell passage number .
Q. How can computational modeling complement experimental studies of 2-mercapto-pentanedioic acid’s interaction with metalloenzymes?
- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinities with zinc-dependent enzymes (e.g., carboxypeptidase G2). Validate predictions via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd). Density functional theory (DFT) calculations (B3LYP/6-31G*) can elucidate electronic interactions at active sites .
Data Analysis & Reporting Standards
Q. What statistical approaches are recommended for analyzing dose-dependent effects of 2-mercapto-pentanedioic acid in pharmacological assays?
- Methodology : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and use bootstrap resampling for small sample sizes. Ensure reproducibility by adhering to MIAME guidelines for omics data or ARRIVE for in vivo studies .
Q. How should researchers address batch-to-batch variability in 2-mercapto-pentanedioic acid synthesis?
- Methodology : Implement quality control (QC) protocols: track starting material purity (≥99%), reaction time deviations (±5%), and solvent lot numbers. Use principal component analysis (PCA) on NMR/HPLC data to identify outlier batches. Document all parameters in electronic lab notebooks for audit trails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
